![molecular formula C16H14Cl2N2O2 B5725905 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide, also known as CPAB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAB is a benzamide derivative that has shown promising results as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is not fully understood. However, it is believed that 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to inhibit the activity of heat shock protein 90, which is a protein that is involved in protein folding and stability.
Biochemical and Physiological Effects:
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to inhibit the formation of amyloid beta by inhibiting the activity of beta-secretase, which is an enzyme that is involved in the production of amyloid beta. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to protect neurons from damage by inhibiting the activity of various proteins that are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has several advantages for lab experiments. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is relatively easy to synthesize and is stable under various conditions. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide also has a high affinity for certain proteins and enzymes, which makes it a useful tool for studying their activity. However, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide also has some limitations. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has not been extensively studied in vivo, which limits its potential for use in animal studies.
Orientations Futures
There are several future directions for 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide research. One potential direction is the development of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide derivatives that have improved solubility and bioavailability. Another potential direction is the study of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide in animal models of various diseases to determine its potential for use as a therapeutic agent. Additionally, the mechanism of action of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide could be further elucidated to better understand its effects on cellular processes. Finally, the potential use of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide in combination with other drugs could be explored to determine its synergistic effects.
Conclusion:
In conclusion, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is a promising compound that has potential for use in scientific research. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects, and has been studied for its potential use in the treatment of various diseases. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has advantages and limitations for lab experiments, and there are several future directions for 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide research. Further investigation of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide can be synthesized using various methods. One of the most common methods is the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a reducing agent. The resulting product is then acylated with propionic anhydride to yield 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide. Other methods include the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a palladium catalyst, and the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a copper catalyst.
Applications De Recherche Scientifique
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the formation of amyloid beta, a protein that is associated with Alzheimer's disease. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to protect neurons from damage in Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-10-7-8-13(18)14(9-10)20-16(22)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFOAEUCGZDJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


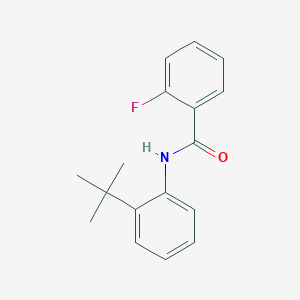
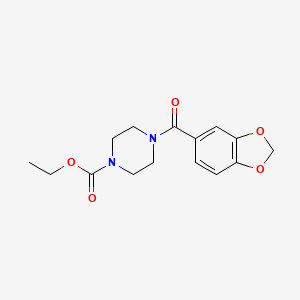
![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)
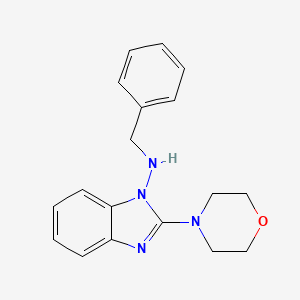
![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)

![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
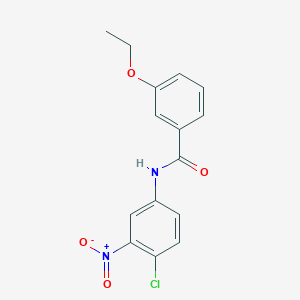
![3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
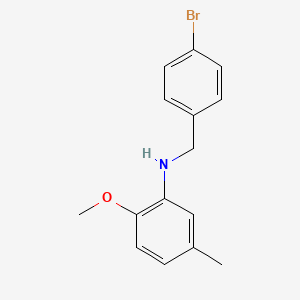
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)